7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a triazolopyrimidine core
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyridine derivatives, have been employed as electron acceptors in the construction of deep-blue bipolar fluorescent emitters
Biochemical Pathways
Related compounds have been used in the synthesis of potential cardiovascular agents , suggesting that this compound may also affect cardiovascular-related pathways.
Result of Action
Related compounds have shown promising results in coronary vasodilating activity and antihypertensive activity , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in the synthesis include fluorobenzene, methoxybenzene, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: The fluorophenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-dichlorophenyl)-7-(4-fluorophenyl)-2-methoxy-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 7-(2-fluorophenyl)-6-(2-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and the triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H17FN6O2
- Molecular Weight : 380.4 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an enzyme inhibitor, particularly targeting kinases involved in cancer pathways. The structural features of the compound allow for effective binding to these targets, which is crucial for its anticancer properties.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Inhibits cell proliferation in various cancer cell lines (e.g., A549) |
Enzyme Inhibition | Targets specific kinases and disrupts signaling pathways |
Anti-inflammatory | Potential to reduce inflammatory responses through modulation of cytokines |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in lung cancer cells (A549) through mechanisms involving caspase activation and disruption of cellular signaling pathways.
Case Study: A549 Cell Line
In vitro studies revealed that exposure to increasing concentrations of the compound resulted in:
- IC50 Value : Approximately 9 μM
- Induction of cell cycle arrest and senescence
- Inhibition of anchorage-independent growth
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound's structural characteristics enable it to inhibit key enzymes involved in tumor progression. For example, it has shown potential in inhibiting Polo-like kinase 1 (Plk1), a critical regulator of cell division and a target in cancer therapy.
Table 2: Enzyme Inhibition Data
Enzyme Target | Inhibition Type | IC50 Value (μM) |
---|---|---|
Polo-like kinase 1 | Competitive inhibition | 4.38 |
Other kinases | Varies by specific targets | Varies |
Pharmacological Applications
Beyond its anticancer properties, the compound is being explored for other therapeutic applications:
- Anti-inflammatory Effects : Preliminary data suggest potential use in treating inflammatory diseases by modulating immune responses.
- Neuroprotective Properties : Ongoing research is investigating its effects on neurodegenerative conditions.
Properties
IUPAC Name |
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-12-17(19(27)25-15-9-5-6-10-16(15)28-2)18(13-7-3-4-8-14(13)21)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQNNXSZVOJHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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